1-(3-Fluorophenyl)cyclopent-3-enol
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Overview
Description
1-(3-Fluorophenyl)cyclopent-3-enol is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a cyclopent-3-enol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)cyclopent-3-enol can be synthesized through several methods, including the cyclization of 3-fluorophenylacrylic acid or its derivatives. The reaction typically involves the use of strong bases or acids to facilitate the cyclization process. The reaction conditions, such as temperature and solvent choice, play a crucial role in the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure consistency and quality. The process involves the careful selection of raw materials and catalysts to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
1-(3-Fluorophenyl)cyclopent-3-enol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 1-(3-Fluorophenyl)cyclopent-3-enone, 1-(3-Fluorophenyl)cyclopentane-1,3-dione.
Reduction: 1-(3-Fluorophenyl)cyclopentanol, 1-(3-Fluorophenyl)cyclopentylamine.
Substitution: Various substituted cyclopent-3-enols depending on the reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)cyclopent-3-enol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Fluorophenyl)cyclopent-3-enol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Fluorophenyl)cyclopent-3-enol is compared with other similar compounds, such as 1-(2-Fluorophenyl)cyclopent-3-enol and 1-(4-Fluorophenyl)cyclopent-3-enol. These compounds differ in the position of the fluorine atom on the phenyl ring, which affects their chemical properties and biological activities. The uniqueness of this compound lies in its specific structural features and the resulting effects on its reactivity and applications.
List of Similar Compounds
1-(2-Fluorophenyl)cyclopent-3-enol
1-(4-Fluorophenyl)cyclopent-3-enol
1-(3-Chlorophenyl)cyclopent-3-enol
1-(3-Bromophenyl)cyclopent-3-enol
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-fluorophenyl)cyclopent-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h1-5,8,13H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUKHGHMHSHCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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